Cefmenoxime is a semisynthetic cephalosporin antibiotic. [, , , ] It belongs to the third generation of cephalosporins, known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [, ] Cefmenoxime is utilized in scientific research as a model antibiotic for in vitro and in vivo studies examining its antibacterial activity, pharmacokinetics, and interactions with bacterial mechanisms.
Cefmenoxime can be synthesized starting with 7-aminocephalosporanic acid (7-ACA) or its hydrochloride salt (7-ACA.HCl). [] One method involves acylation of 7-ACA.HCl with an active ester derivative of (Z)-2-methoxyimino-2-(2-aminothiazol-4-yl)acetic acid (AE-active ester). [] The resulting intermediate, 7-[(Z)-2-methoxyimino-2-(2-aminothiazol-4-yl)acetamido]-3-cephem-4-carboxylic acid, is then reacted with hydrochloric acid to yield Cefmenoxime hydrochloride. [] This method offers advantages such as simplified operation, high yield, and significantly reduced synthesis time, making it suitable for industrial production. []
Cefmenoxime, like other beta-lactam antibiotics, undergoes hydrolysis in aqueous solutions, leading to degradation. [] The rate of degradation is influenced by factors such as pH, temperature, and ionic strength. [] Cefmenoxime exhibits maximum stability at a pH of approximately 6.5. [] Elevated temperatures and increased ionic strength accelerate the degradation process. [] These factors are crucial considerations in pharmaceutical formulations and storage conditions to ensure the drug's efficacy.
Cefmenoxime exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It specifically binds to penicillin-binding proteins (PBPs), particularly PBP-3 and PBP-1 (1A and 1B) in Escherichia coli. [] This binding disrupts the cross-linking of peptidoglycans, essential components of the bacterial cell wall. [, ] Cefmenoxime's high affinity for PBP-3 is associated with its ability to induce filamentous cell formation at low concentrations and its bactericidal action. []
Cefmenoxime hydrochloride exists in both amorphous and crystalline forms. [, ] Studies have focused on developing specific crystalline forms with desirable characteristics such as high purity, good fluidity, and improved stability for injection formulations. [] The particle size and distribution of Cefmenoxime hydrochloride crystals impact the dissolution rate and overall effectiveness of the injections. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: